Cas no 55136-76-0 (Kaempferol 3-sophoroside-7-glucoside)

Kaempferol 3-sophoroside-7-glucoside is a flavonoid glycoside derived from kaempferol, featuring a sophoroside moiety at the 3-position and a glucoside at the 7-position. This compound exhibits enhanced solubility and stability compared to its aglycone counterpart, making it suitable for research in bioavailability and metabolic studies. Its glycosidic structure may influence its absorption and biological activity, offering potential applications in studying antioxidant, anti-inflammatory, and cellular signaling pathways. The presence of multiple sugar units also makes it a valuable standard for analytical methods, such as HPLC or LC-MS, in phytochemical and pharmacological research. Its well-defined structure ensures reproducibility in experimental studies.
Kaempferol 3-sophoroside-7-glucoside structure
55136-76-0 structure
商品名:Kaempferol 3-sophoroside-7-glucoside
CAS番号:55136-76-0
MF:C33H40O21
メガワット:772.6581
CID:2020835
PubChem ID:12960460

Kaempferol 3-sophoroside-7-glucoside 化学的及び物理的性質

名前と識別子

    • 3-O-(beta-D-glucopyranosyl-(1?2)-beta-D-glucopyranosyl)-7-O-beta-D-glucopyranosylkaempferol
    • 7-O-Glucosyl-3-O-((2-1)glucosyl)glucosylkaempferol
    • K-3-Soph-7-Glc
    • kaempferol 3-O-beta-sophoroside-7-O-beta-glucoside
    • kaempferol 3-O-sophoroside-7-O-beta-D-glucopyranoside
    • kaempferol 3-O-sophoroside-7-O-beta-glucopyranoside
    • kaempferol 3-O-sophoroside-7-O-glucoside
    • kaempferol 3-sophoroside-7-glucoside
    • kaempferol-3-O-sophoroside-7-O-D-glucoside
    • kaempferol-3-O-sophoroside-7-O-glucoside
    • kaempferol-3-sophoroside-7-glucoside
    • Kaempferol 3-O-beta-D-[beta-D-glucopyranosyl-(1→2)-glucopyranoside]-7-O-beta-D-glucopyranoside
    • Kaempferol 3-O-beta-D-sophoroside 7-O-beta-D-glucopyranoside
    • Kaempferol 3-O-beta-sophoroside 7-O-beta-glucoside
    • Kaempferol 3-sophoroside 7-glucoside
    • FS-7169
    • GLXC-19144
    • XK161853
    • CS-0032433
    • 55136-76-0
    • HY-N5117
    • E80722
    • DTXSID401341603
    • Kaempferol 3-O-sophoroside 7-O-glucoside
    • AKOS040760498
    • 3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
    • DA-64696
    • 3-((2S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxyoxan-2-yl)oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-((2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxychromen-4-one
    • Kaempferol 3-sophoroside-7-glucosideKaempferol-3-sophoroside-7-glucoside
    • 3-((2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxyoxan-2-yl)oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxychromen-4-one
    • 3-{[(2S,3R,4S,5S,6R)-4,5-DIHYDROXY-6-(HYDROXYMETHYL)-3-{[(2S,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}OXAN-2-YL]OXY}-5-HYDROXY-2-(4-HYDROXYPHENYL)-7-{[(2S,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}CHROMEN-4-ONE
    • 3-[(2S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
    • 1ST170621
    • Kaempferol 3-sophoroside-7-glucoside
    • インチ: 1S/C33H40O21/c34-7-15-19(39)23(43)26(46)31(50-15)48-12-5-13(38)18-14(6-12)49-28(10-1-3-11(37)4-2-10)29(22(18)42)53-33-30(25(45)21(41)17(9-36)52-33)54-32-27(47)24(44)20(40)16(8-35)51-32/h1-6,15-17,19-21,23-27,30-41,43-47H,7-9H2/t15-,16-,17-,19-,20-,21-,23+,24+,25+,26-,27-,30-,31-,32+,33+/m1/s1
    • InChIKey: MBFNAZBJKVFNKZ-JGPRCQAHSA-N
    • ほほえんだ: O([C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])[C@@]1([H])[C@]([H])(OC2C(C3=C(C([H])=C(C([H])=C3OC=2C2C([H])=C([H])C(=C([H])C=2[H])O[H])O[C@@]2([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O2)O[H])O[H])O[H])O[H])=O)O[C@]([H])(C([H])([H])O[H])[C@]([H])([C@]1([H])O[H])O[H]

計算された属性

  • せいみつぶんしりょう: 772.206208g/mol
  • ひょうめんでんか: 0
  • XLogP3: -2.7
  • 水素結合ドナー数: 13
  • 水素結合受容体数: 21
  • 回転可能化学結合数: 10
  • どういたいしつりょう: 772.206208g/mol
  • 単一同位体質量: 772.206208g/mol
  • 水素結合トポロジー分子極性表面積: 345Ų
  • 重原子数: 54
  • 複雑さ: 1300
  • 同位体原子数: 0
  • 原子立体中心数の決定: 15
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 色と性状: Yellow powder
  • 密度みつど: 1.84±0.1 g/cm3 (20 ºC 760 Torr),
  • ようかいど: ほとんど溶けない(0.024 g/l)(25ºC)、

Kaempferol 3-sophoroside-7-glucoside セキュリティ情報

Kaempferol 3-sophoroside-7-glucoside 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce56996-5mg
Kaempferol 3-sophoroside-7-glucoside
55136-76-0 98%
5mg
¥0.00 2023-09-07
TargetMol Chemicals
TN1824-5 mg
Kaempferol 3-sophoroside-7-glucoside
55136-76-0 98%
5mg
¥ 3,320 2023-07-11
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce56996-1mg
Kaempferol 3-sophoroside-7-glucoside
55136-76-0 98%
1mg
¥0.00 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
K84870-5 mg
3-O-(beta-D-glucopyranosyl-(1?2)-beta-D-glucopyranosyl)-7-O-beta-D-glucopyranosylkaempferol
55136-76-0
5mg
¥3520.0 2021-09-09
TargetMol Chemicals
TN1824-1 mL * 10 mM (in DMSO)
Kaempferol 3-sophoroside-7-glucoside
55136-76-0 98%
1 mL * 10 mM (in DMSO)
¥ 3,980 2023-07-11
A2B Chem LLC
AG30493-5mg
Kaempferol 3-sophoroside-7-glucoside
55136-76-0 98% by HPLC
5mg
$545.00 2024-04-19
A2B Chem LLC
AG30493-25mg
Kaempferol 3-sophoroside-7-glucoside
55136-76-0 98% by HPLC
25mg
$1853.00 2024-04-19
Chengdu Biopurify Phytochemicals Ltd
BP3863-5mg
Kaempferol 3-sophoroside-7-glucoside
55136-76-0 98%
5mg
$350 2023-09-19
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1824-1 mg
Kaempferol 3-sophoroside-7-glucoside
55136-76-0
1mg
¥3953.00 2022-04-26
A2B Chem LLC
AG30493-500mg
Kaempferol 3-sophoroside-7-glucoside
55136-76-0 98% by HPLC
500mg
$17311.00 2024-04-19

Kaempferol 3-sophoroside-7-glucoside 関連文献

Kaempferol 3-sophoroside-7-glucosideに関する追加情報

Kaempferol 3-sophoroside-7-glucoside (CAS No. 55136-76-0): A Multifunctional Phytochemical with Emerging Therapeutic Potential

Kaempferol 3-sophoroside-7-glucoside, identified by the CAS Registry Number 55136-76-0, is a complex polyphenolic glycoside belonging to the flavonoid class. This compound is characterized by its unique structural configuration, featuring a kaempferol aglycone core linked via O-glycosidic bonds to sophorose and glucose moieties at positions 3 and 7 respectively. Its intricate structure endows this phytochemical with exceptional stability and bioactivity, making it a focal point in current research exploring natural product-derived therapeutic agents. Isolated primarily from plants of the Cornus genus, this compound has garnered significant attention due to its demonstrated roles in anti-inflammatory, antioxidant, and neuroprotective pathways as revealed by recent studies.

The molecular architecture of kaempferol 3-sophoroside-7-glucoside plays a critical role in mediating its pharmacological properties. The presence of both sophorose and glucose substituents enhances its hydrophilicity compared to aglycone forms, facilitating cellular uptake while preserving structural integrity during metabolic processing. Structural elucidation using NMR spectroscopy confirms the regiochemistry of glycosylation at C-3 and C-7 positions, which are strategically positioned to modulate interactions with cellular receptors and enzymatic systems. This structural specificity aligns with findings from docking studies showing preferential binding to protein kinases involved in inflammatory signaling pathways.

Emerging research highlights this compound's potential in neurodegenerative disease management. A landmark study published in Nature Communications (2023) demonstrated that kaempferol 3-sophoroside-7-glucoside inhibits amyloid-beta aggregation through hydrogen-bond interactions with beta-sheet structures, reducing neurotoxicity in Alzheimer's disease models by over 40% at submicromolar concentrations. The compound also exhibits neuroprotective effects via activation of Nrf2-mediated antioxidant responses, which were quantified using transcriptomic analysis showing upregulation of HO-1 and NQO1 expression by approximately threefold compared to control groups.

In oncology research, recent investigations reveal dual mechanisms of action involving apoptosis induction and anti-metastatic activity. A preclinical trial conducted at Johns Hopkins University demonstrated that this glycoside induces mitochondrial-dependent apoptosis in colorectal cancer cells through caspase cascade activation, accompanied by Bax/Bcl-2 ratio modulation observed via Western blot analysis. Concurrently, inhibition of matrix metalloproteinase (MMP)-9 activity was recorded at IC₅₀ values of 8.4 μM, suggesting potential utility in suppressing tumor invasion without significant cytotoxicity toward normal fibroblasts.

Pharmacokinetic advancements have recently addressed bioavailability challenges associated with flavonoid glycosides. Using nanoemulsion delivery systems optimized for intestinal absorption, researchers achieved plasma concentration increases of over sixfold compared to raw extract administration in murine models. Stability studies under gastrointestinal conditions confirmed that the sophorose moiety provides resistance against β-glucosidase degradation, maintaining structural integrity during transit through the digestive tract - a critical factor for oral administration efficacy.

Structural modification studies published in the Journal of Medicinal Chemistry (2024) have identified synthetic analogs retaining core pharmacophoric features while enhancing metabolic stability through strategic acetylation at position C4'. These derivatives showed improved half-lives in hepatic microsomal assays (t₁/₂ = 9.8 hours vs native compound's t₁/₂ = 4.1 hours), suggesting promising avenues for drug development without compromising bioactivity profiles.

Clinical translation is currently hindered by limited large-scale production methods meeting cGMP standards. However, recent advances in biocatalytic synthesis using recombinant glycosyltransferases have achieved >95% purity yields at laboratory scale - a critical milestone toward commercialization. Preliminary toxicity assessments indicate an LD₅₀ exceeding 5 g/kg in rodent models when administered intraperitoneally, supporting favorable safety margins for therapeutic applications.

In summary, the multifaceted biological activities coupled with evolving synthetic strategies position kaempferol 3-sophoroside-7-glucoside (CAS No.:55136-76-) as a compelling candidate for next-generation therapeutics targeting chronic degenerative diseases. Current research trajectories emphasize combinational therapy approaches - particularly with checkpoint inhibitors in oncology - where synergistic effects have been documented without additive toxicities in preliminary trials.

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